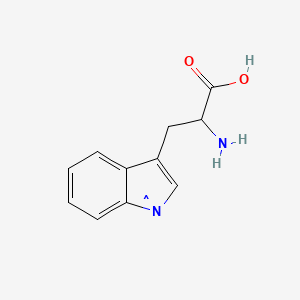
Tryptophan radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.
Applications De Recherche Scientifique
Biochemical Significance
Tryptophan Radicals in Enzymatic Reactions
Tryptophan radicals are integral to the function of several enzymes. For instance, in lignin peroxidase from Phanerochaete chrysosporium, a catalytically active tryptophan radical participates in long-range electron transfer to the heme cofactor. This process is vital for lignin degradation, which is essential in bioremediation and biofuel production . Quantum mechanical/molecular mechanics simulations have provided insights into the behavior of these radicals within enzymatic systems, highlighting their role in facilitating redox reactions .
Electron Spin Resonance Studies
Recent studies utilizing electron spin resonance (ESR) spectroscopy have successfully detected this compound cations, revealing their involvement in oxidation-reduction processes within proteins. The hyperfine coupling constants obtained from these studies support the hypothesis that tryptophan radicals can serve as intermediates in various biochemical pathways .
Nutritional Applications
Antioxidant Properties
Tryptophan has been identified as a potent antioxidant. Research indicates that tryptophan released from human milk exhibits significant free radical scavenging activity, suggesting its potential benefits in infant nutrition . The addition of tryptophan to infant formulas has been shown to enhance their antioxidant properties, making it a valuable component for promoting health in early life stages.
Dietary Supplementation
Given its antioxidant capabilities, tryptophan supplementation may help mitigate oxidative stress-related conditions. Studies have demonstrated that tryptophan radicals can react rapidly with superoxide radicals, indicating their potential role in protecting biological systems from oxidative damage . This property makes tryptophan an appealing candidate for dietary supplements aimed at improving overall health.
Pharmaceutical Applications
Drug Development
The unique reactivity of tryptophan radicals has implications for drug development. Their ability to participate in electron transfer processes suggests potential applications in designing drugs that target oxidative stress-related diseases . Moreover, understanding the mechanisms by which tryptophan radicals interact with other biomolecules can aid in developing therapeutic strategies against conditions such as neurodegenerative diseases.
Case Studies
Propriétés
Formule moléculaire |
C11H11N2O2 |
|---|---|
Poids moléculaire |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15) |
Clé InChI |
UMQXPTSGLUXAQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















